molecular formula C14H11FO2S B6402054 5-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95% CAS No. 1261975-15-8

5-Fluoro-2-(3-methylthiophenyl)benzoic acid, 95%

Cat. No. B6402054
CAS RN: 1261975-15-8
M. Wt: 262.30 g/mol
InChI Key: UNYPOMDCDXGUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(3-methylthiophenyl)benzoic acid, or 5-F2MTPB, is an organic compound with a variety of uses in scientific research. It is a white crystalline solid with a melting point of 97-100°C. The compound is most often used as a reagent for the synthesis of other compounds and for studying the properties of organic molecules. It is also used in the study of biochemical and physiological effects.

Scientific Research Applications

5-F2MTPB has a variety of applications in scientific research. It is used as a reagent for the synthesis of other compounds and for studying the properties of organic molecules. It is also used in the study of biochemical and physiological effects. The compound can be used to study the effects of various drugs on the body and to study the metabolism of drugs.

Mechanism of Action

5-F2MTPB acts as an inhibitor of enzymes involved in the metabolism of drugs. The compound binds to the enzymes, preventing them from metabolizing the drug. This allows the drug to remain in the body longer, increasing its effectiveness.
Biochemical and Physiological Effects
5-F2MTPB has a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, leading to increased drug levels in the body. It has also been shown to increase the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of 5-F2MTPB in lab experiments has several advantages. The compound is easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for long periods of time. The main limitation of 5-F2MTPB is that it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.

Future Directions

There are several potential future directions for 5-F2MTPB. The compound could be used to study the effects of drugs on the body at a molecular level. It could also be used to study the metabolism of drugs, allowing for the development of more effective drugs. Additionally, the compound could be used to study the effects of environmental toxins on the body. Finally, 5-F2MTPB could be used to study the effects of drugs on the brain, allowing for the development of more effective treatments for neurological disorders.

Synthesis Methods

5-F2MTPB is synthesized through a two-step process. The first step involves the reaction of 3-methylthiophenyl bromide with sodium hydroxide and 5-fluorobenzoic acid in aqueous solution. The second step involves the reaction of the resulting product with sodium hydroxide and 5-fluorobenzoic acid in aqueous solution. The reaction yields 5-F2MTPB as a white crystalline solid.

properties

IUPAC Name

5-fluoro-2-(3-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-11-4-2-3-9(7-11)12-6-5-10(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYPOMDCDXGUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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